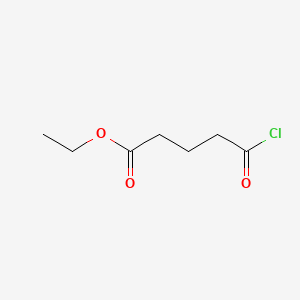
2,5-Diethylthiophene
Overview
Description
2,5-Diethylthiophene is an organosulfur compound with the molecular formula C8H12S. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophenes are known for their aromatic properties and are found in various natural and synthetic products. This compound is a derivative of thiophene, where two ethyl groups are substituted at the 2 and 5 positions of the ring.
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
The exact mode of action of 2,5-Diethylthiophene is not well-documented. Thiophene derivatives are known to interact with various biological targets, leading to a range of effects. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Pharmacokinetics
The pharmacokinetics of thiophene derivatives can vary widely depending on their specific chemical structure .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting they can induce a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethylthiophene can be achieved through several methods. One common approach involves the alkylation of thiophene derivatives. For instance, the reaction of 2,5-dimethylthiophene with ethylating agents under specific conditions can yield this compound . Another method involves the cyclization of appropriate precursors in the presence of sulfurizing agents such as phosphorus pentasulfide (P4S10) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process may use catalysts to enhance the reaction efficiency and selectivity. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to its aromatic nature, this compound readily participates in electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Electrophilic Substitution: Products include 2,5-dibromo- and 2,5-dinitrothiophene derivatives.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives are formed.
Scientific Research Applications
2,5-Diethylthiophene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research explores its potential as a bioactive compound with antimicrobial and anticancer properties.
Comparison with Similar Compounds
2,5-Dimethylthiophene: Similar in structure but with methyl groups instead of ethyl groups.
Thiophene: The parent compound without any alkyl substitutions.
2-Ethylthiophene: Contains a single ethyl group at the 2 position.
Uniqueness: 2,5-Diethylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2,5-diethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTZGXZYJIJECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334604 | |
| Record name | 2,5-Diethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5069-23-8 | |
| Record name | 2,5-Diethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















